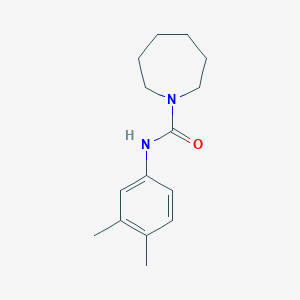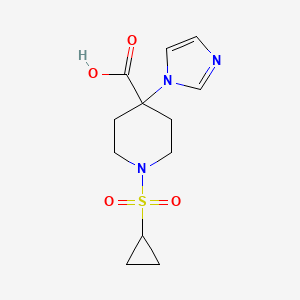
N-(3,4-dimethylphenyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anti-cancer agent. Its unique mechanism of action and ability to selectively target tumor cells has made it a promising candidate for further research.
Mechanism of Action
N-(3,4-dimethylphenyl)-1-azepanecarboxamide works by activating the immune system to selectively target tumor cells. It does this by binding to a protein called STING, which is found in immune cells. This binding triggers a signaling pathway that leads to the production of cytokines, which are molecules that help the immune system fight off infections and cancer cells. The cytokines produced by N-(3,4-dimethylphenyl)-1-azepanecarboxamide specifically target tumor cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for immune system function. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to increase the permeability of blood vessels in tumors, allowing immune cells to more easily enter and attack the tumor.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethylphenyl)-1-azepanecarboxamide for lab experiments is its ability to selectively target tumor cells, making it a useful tool for studying cancer biology. However, N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood. Additionally, N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-1-azepanecarboxamide. One area of interest is the development of new synthetic methods for producing N-(3,4-dimethylphenyl)-1-azepanecarboxamide, which could make it more readily available for research. Another area of interest is the investigation of N-(3,4-dimethylphenyl)-1-azepanecarboxamide's mechanism of action, which could help to identify new targets for anti-cancer therapies. Finally, there is also potential for the development of new formulations of N-(3,4-dimethylphenyl)-1-azepanecarboxamide that could improve its efficacy and reduce its side effects.
Synthesis Methods
N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then treated with phosgene to form the final product, N-(3,4-dimethylphenyl)-1-azepanecarboxamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to selectively target tumor cells by inducing apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to inhibit the growth of tumors in animal models, making it a promising candidate for further research.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-8-14(11-13(12)2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQDFIOBDCKPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5495199.png)
![2-methyl-N-(2-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)propanamide](/img/structure/B5495200.png)
![6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5495206.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)
![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
